molecular formula C22H40BrN5O4Si2 B13417861 8-Bromo-3',5'-Di-O-tert-butyldimethylsilyl-2'-deoxyguanosine

8-Bromo-3',5'-Di-O-tert-butyldimethylsilyl-2'-deoxyguanosine

Cat. No.: B13417861
M. Wt: 574.7 g/mol
InChI Key: HKBBGSKYLFVAEC-NOYMGPGASA-N
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Description

8-Bromo-3’,5’-Di-O-tert-butyldimethylsilyl-2’-deoxyguanosine is a synthetic nucleoside analog. It is primarily used in biomedical research for studying DNA enhancement and repair. The compound has a molecular formula of C22H40BrN5O4Si2 and a molecular weight of 574.66 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-3’,5’-Di-O-tert-butyldimethylsilyl-2’-deoxyguanosine involves multiple steps. The starting material is typically 2’-deoxyguanosine, which undergoes bromination to introduce the bromine atom at the 8-position. This is followed by protection of the hydroxyl groups at the 3’ and 5’ positions using tert-butyldimethylsilyl (TBDMS) groups. The reaction conditions often involve the use of solvents like chloroform, dichloromethane, and dimethyl sulfoxide.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures, ensuring the use of high-purity reagents and maintaining stringent reaction conditions to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-3’,5’-Di-O-tert-butyldimethylsilyl-2’-deoxyguanosine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

8-Bromo-3’,5’-Di-O-tert-butyldimethylsilyl-2’-deoxyguanosine is extensively used in biomedical research. Its applications include:

    DNA Enhancement and Repair: Studying the mechanisms of DNA repair and enhancement.

    Antiviral Drug Development: Used in the development of antiviral drugs targeting viral DNA replication.

    Cancer Research: Understanding cell signaling pathways involved in cancer progression.

    Autoimmune Diseases: Investigating the mechanisms underlying autoimmune diseases

Mechanism of Action

The compound exerts its effects by incorporating into DNA strands during replication. This incorporation can lead to the inhibition of viral DNA polymerases, thereby preventing viral replication. The molecular targets include viral DNA polymerases and cellular enzymes involved in DNA repair.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Bromo-3’,5’-Di-O-tert-butyldimethylsilyl-2’-deoxyguanosine is unique due to its dual protection with TBDMS groups, which enhances its stability and allows for selective deprotection reactions. This makes it a valuable tool in synthetic and medicinal chemistry.

Properties

Molecular Formula

C22H40BrN5O4Si2

Molecular Weight

574.7 g/mol

IUPAC Name

2-amino-8-bromo-9-[(2R,5S)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-1H-purin-6-one

InChI

InChI=1S/C22H40BrN5O4Si2/c1-21(2,3)33(7,8)30-12-14-13(32-34(9,10)22(4,5)6)11-15(31-14)28-17-16(25-19(28)23)18(29)27-20(24)26-17/h13-15H,11-12H2,1-10H3,(H3,24,26,27,29)/t13?,14-,15+/m0/s1

InChI Key

HKBBGSKYLFVAEC-NOYMGPGASA-N

Isomeric SMILES

CC(C)(C)[Si](C)(C)OC[C@H]1C(C[C@@H](O1)N2C3=C(C(=O)NC(=N3)N)N=C2Br)O[Si](C)(C)C(C)(C)C

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1C(CC(O1)N2C3=C(C(=O)NC(=N3)N)N=C2Br)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

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